3',5'-Dibromoacetophenone
Overview
Description
3',5'-Dibromoacetophenone is a brominated derivative of acetophenone. It is an organic compound with diverse applications in chemistry and related fields. Its properties and behavior are influenced by the presence of bromine atoms in its structure.
Synthesis Analysis
The synthesis of 3',5'-Dibromoacetophenone and related compounds often involves halogenation reactions. For instance, the synthesis of α-bromoacetophenones can be achieved by reacting acetophenone with a bromating agent under specific conditions, yielding high purity products suitable for large-scale production (Hao Wei-ran, 2010).
Molecular Structure Analysis
The molecular structure of 3',5'-Dibromoacetophenone derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. These studies reveal intricate details about their conformation and intermolecular interactions. For instance, structural studies on related o-hydroxyacetophenone derivatives show weak hydrogen bonds and π⋯π interactions forming specific molecular frameworks (Basab Chattopadhyay et al., 2012).
Chemical Reactions and Properties
3',5'-Dibromoacetophenone undergoes various chemical reactions due to its active functional groups. It can form coordination compounds, as evidenced by studies on similar compounds like nickel(II)-Schiff base complexes derived from acetophenone derivatives (A. Ourari et al., 2014).
Physical Properties Analysis
The physical properties of 3',5'-Dibromoacetophenone, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. Studies on similar compounds, like 3,5-dibromoacetophenone, reveal insights into their conformation and behavior in different states (J. Emsley et al., 1976).
Scientific Research Applications
Application 1: α-Bromination of Acetophenones
- Summary of the Application : The α-bromination of acetophenones is a significant reaction in synthetic organic chemistry. The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances and are intermediates for various organic conversions . In particular, phenacyl bromide derivatives act as a protective group for acids and phenols during peptide synthesis and actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .
- Methods of Application or Experimental Procedures : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out and reported .
- Results or Outcomes : The method results in an excellent yield of α-bromo acetophenones with high selectivity .
Application 2: Experimental Teaching
- Summary of the Application : The α-bromination reaction on acetophenone derivatives has been applied in experimental teaching as a chemical innovation experiment engaging junior undergraduates . This application is significant in the field of chemical education as it provides practical experience and understanding of the α-bromination reaction to students .
Application 3: Synthesis of α-Brominated Products
- Summary of the Application : The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
properties
IUPAC Name |
1-(3,5-dibromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDRRYVMJBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347456 | |
Record name | 3',5'-Dibromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dibromoacetophenone | |
CAS RN |
14401-73-1 | |
Record name | 1-(3,5-Dibromophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14401-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dibromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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